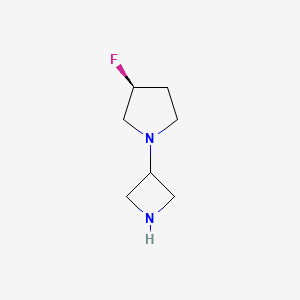

(3S)-1-(Azetidin-3-yl)-3-fluoro-pyrrolidine diHCl

説明

(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine is a tertiary amine compound characterized by a pyrrolidine ring substituted with a fluorine atom at the 3-position and linked to an azetidine moiety. The S-configuration at the stereogenic center confers chirality, which is critical for its interactions in biological systems or asymmetric synthesis. This compound has been cataloged as a specialty chemical, though commercial availability is currently discontinued .

特性

CAS番号 |

1403763-31-4 |

|---|---|

分子式 |

C7H14ClFN2 |

分子量 |

180.65 g/mol |

IUPAC名 |

(3S)-1-(azetidin-3-yl)-3-fluoropyrrolidine;hydrochloride |

InChI |

InChI=1S/C7H13FN2.ClH/c8-6-1-2-10(5-6)7-3-9-4-7;/h6-7,9H,1-5H2;1H/t6-;/m0./s1 |

InChIキー |

DINITQFXNPCYFV-RGMNGODLSA-N |

異性体SMILES |

C1CN(C[C@H]1F)C2CNC2 |

正規SMILES |

C1CN(CC1F)C2CNC2 |

製品の起源 |

United States |

準備方法

Procedure:

- Starting material: 1-benzhydrylazetidin-3-yl methanesulfonate

- Reactant: Amine (e.g., piperidine)

- Reagent: Base (e.g., Hunig’s base or none)

- Solvent: Acetonitrile (MeCN)

- Conditions: Heating at 80°C overnight

- Yield: Up to 72% after purification by column chromatography

This method leverages nucleophilic displacement reactions, where the azetidine ring is functionalized with various amines, facilitating the synthesis of diverse azetidine derivatives, including fluorinated variants.

Fluorination Strategies for 3-Fluoropyrrolidines

The synthesis of 3-fluoropyrrolidines, a key precursor to the target compound, mainly employs fluorination of suitable heterocycles via electrophilic fluorinating agents.

Key Techniques:

- Deoxofluorination : Using reagents like diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®, or morphDAST® to convert 3-hydroxylated heterocycles into 3-fluorinated derivatives.

- Electrophilic Fluorination : Utilizing N-fluorodibenzenesulfonimide (NFSI) to fluorinate gamma-lactams, followed by reduction to obtain fluoropyrrolidines.

- Bromofluorination : Bromination of imines with N-bromosuccinimide (NBS) and subsequent fluorination using triethylamine trishydrofluoride (Et3N·3HF) to introduce fluorine at the 3-position.

Example:

- Bromofluorination of N-(diphenylmethylidene)-3-methyl-3-butenylamine, followed by hydrogenation and ring closure, yields fluorinated pyrrolidines with high efficiency.

Ring Closure via Deprotonation and Cyclization

The formation of the azetidine or pyrrolidine ring often involves deprotonation of carbamate or amine intermediates with sodium hydride (NaH) in dimethylformamide (DMF), followed by intramolecular cyclization.

Procedure:

- Deprotonation of the carbamate or amine precursor

- Cyclization via nucleophilic attack on electrophilic centers

- Purification through chromatography

This approach has been successfully applied to synthesize both azetidine and pyrrolidine derivatives, with azetidines requiring longer reaction times due to higher ring strain.

Research Findings and Notes

- The synthesis of azetidine derivatives from benzhydryl precursors is well-established, with yields significantly improved by optimizing reagent equivalents and reaction conditions.

- Fluorination strategies are diverse, with electrophilic fluorination and deoxofluorination being the most prominent. The choice depends on substrate sensitivity and desired regioselectivity.

- Ring closure via deprotonation is a common step, with azetidines generally requiring longer reaction times due to ring strain, as demonstrated in recent studies.

- The synthesis pathways are adaptable, allowing for the incorporation of various substituents, which is crucial for medicinal chemistry applications.

科学的研究の応用

(S)-1-Azetidin-3-yl-3-fluoropyrrolidine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

Industry: Utilized in the development of novel materials and chemical processes.

作用機序

The mechanism of action of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine involves its interaction with specific molecular targets. The fluorine atom and the azetidine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural motifs such as fluorine substitution, pyrrolidine/azetidine cores, or pyridine derivatives. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

Note: Molecular weights are estimated based on empirical formulas where explicit data were unavailable.

Functional and Pharmacological Implications

Fluorine Positioning :

- Fluorine at the 3-position of pyrrolidine (target compound) enhances ring electronics without steric bulk, favoring interactions with hydrophobic pockets in proteins.

- Fluorine on pyridine (e.g., 2-fluoronicotinaldehyde oxime ) increases aromatic electron-withdrawing effects, altering reactivity in cross-coupling reactions.

Pyridine derivatives (e.g., ) offer π-π stacking capabilities but may reduce solubility compared to saturated heterocycles.

Chirality and Stereochemistry :

- The S-configuration in the target compound and (S)-1-((S)-2-(4-fluoro-phenyl)...pyrrolidin-3-ol highlights the role of stereochemistry in receptor binding.

Functional Groups :

生物活性

(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological interactions, and therapeutic applications, supported by relevant data and case studies.

Compound Overview

(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine features an azetidine ring and a fluorinated pyrrolidine structure. The presence of the fluorine atom at the 3-position enhances its pharmacological properties, potentially affecting its interaction with biological targets.

Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 143.17 g/mol |

| Structural Components | Azetidine ring, Pyrrolidine ring, Fluorine substituent |

Synthesis

The synthesis of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine typically involves multi-step reactions that may include:

- Formation of the azetidine ring via cyclization.

- Introduction of the fluorine atom using selective fluorination techniques.

- Purification and characterization using NMR and mass spectrometry.

Research indicates that (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine interacts with specific enzymes and receptors within biological systems. The azetidine moiety allows for versatile binding interactions, which may modulate enzyme activity or receptor signaling pathways.

Pharmacological Studies

Preliminary studies have shown that (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine exhibits several biological activities:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Antitumor Properties : In vitro studies indicate potential cytotoxic effects on cancer cell lines.

- Neurological Effects : Investigations suggest modulation of neurotransmitter systems, indicating possible applications in neuropharmacology.

Case Studies

-

Antitumor Activity :

In a study examining the effects on HeLa cells, (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine showed an IC value of approximately 15 µM, indicating significant cytotoxicity compared to control groups . -

Neuropharmacological Effects :

In animal models, administration of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine resulted in altered behavior patterns consistent with anxiolytic properties. Behavioral assays indicated reduced anxiety-like behaviors in treated mice compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-1-(azetidin-2-yl)pyrrolidine | Similar azetidine and pyrrolidine rings | Different stereochemistry affecting activity |

| 3-Fluoropiperidine | Fluorinated piperidine | Larger ring size may alter biological properties |

| 1-(azetidin-2-yl)propan-2-one | Azetidine with a ketone | Potentially different reactivity due to ketone |

Q & A

Q. What are the standard synthetic routes for (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step strategies, including:

- Azetidine Ring Formation : Nucleophilic substitution or cyclization reactions to construct the azetidine core. For example, azetidine derivatives are often synthesized via sulfonylation using reagents like 5-fluoro-2-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine) .

- Fluoropyrrolidine Incorporation : Introduction of the 3-fluoropyrrolidine moiety via fluorination reactions, such as nucleophilic fluorination with KF or electrophilic fluorinating agents.

- Stereochemical Control : Enantioselective synthesis may employ chiral auxiliaries or catalysts to achieve the (S)-configuration, as seen in related fluoropyrrolidine syntheses (e.g., asymmetric hydrogenation or enzymatic resolution) .

Q. Optimization Tips :

- Vary reaction temperatures (e.g., 0–60°C) to balance reactivity and side-product formation.

- Use polar aprotic solvents (e.g., DMF, THF) to enhance nucleophilicity.

- Monitor purity via HPLC or LC-MS at intermediate stages .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry and structural integrity of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine?

Methodological Answer:

- NMR Spectroscopy :

- 1H/13C NMR : Assign peaks to confirm the azetidine and fluoropyrrolidine rings. The fluorine atom induces distinct splitting patterns in adjacent protons .

- 19F NMR : Directly identifies fluorine environments and assesses purity .

- X-ray Crystallography :

- Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D values) .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine, and what chiral resolution methods are validated in literature?

Methodological Answer:

- Asymmetric Catalysis :

- Chiral palladium or ruthenium catalysts enable enantioselective C–N bond formation. For example, ligands like BINAP or Josiphos enhance stereocontrol in azetidine synthesis .

- Chiral Resolution :

- Diastereomeric Salt Formation : React racemic mixtures with chiral acids (e.g., tartaric acid) to separate enantiomers via crystallization .

- Chromatography : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation .

- Enzymatic Methods : Lipases or esterases selectively hydrolyze one enantiomer, as demonstrated in fluoropyrrolidine derivatives .

Q. What in vitro and in vivo models are appropriate for evaluating the biological activity of this compound, considering its azetidine and fluoropyrrolidine moieties?

Methodological Answer:

- In Vitro Assays :

- Target Binding : Radioligand displacement assays (e.g., using [3H]-labeled ligands) to assess affinity for receptors like GPCRs or ion channels .

- Enzyme Inhibition : Fluorogenic substrates quantify inhibition of enzymes (e.g., kinases, proteases) .

- In Vivo Models :

- Pharmacokinetics : Administer the compound to rodents and measure plasma half-life, bioavailability, and blood-brain barrier penetration via LC-MS/MS .

- Disease Models : Test efficacy in cancer xenografts or inflammatory models (e.g., LPS-induced sepsis) to evaluate therapeutic potential .

Q. How can computational modeling predict the interaction of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine with biological targets?

Methodological Answer:

- Molecular Docking :

- DFT Calculations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。